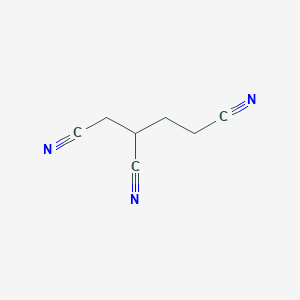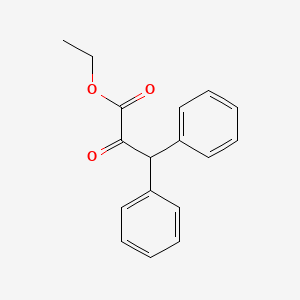![molecular formula C18H23NO2 B14739739 [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate CAS No. 6383-64-8](/img/structure/B14739739.png)
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate is an organic compound with a complex structure that includes an ethylanilino group, a dimethylhexenyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethylanilino Group: This can be achieved by reacting aniline with ethyl bromide under basic conditions.
Construction of the Dimethylhexenyl Group: This involves the alkylation of a suitable precursor, such as 2,3-dimethylbut-2-ene, with an appropriate halide.
Coupling of the Two Fragments: The ethylanilino and dimethylhexenyl groups are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Acetate Ester: Finally, the acetate ester is formed by reacting the coupled product with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [6-(N-methylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] propionate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] butyrate
Uniqueness
The unique combination of the ethylanilino group and the dimethylhexenyl group in [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate provides distinct chemical properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
6383-64-8 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate |
InChI |
InChI=1S/C18H23NO2/c1-6-19(17-11-8-7-9-12-17)14-10-13-18(5,15(2)3)21-16(4)20/h7-9,11-12H,2,6,14H2,1,3-5H3 |
InChI-Schlüssel |
JEMATAHMMILYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC#CC(C)(C(=C)C)OC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)


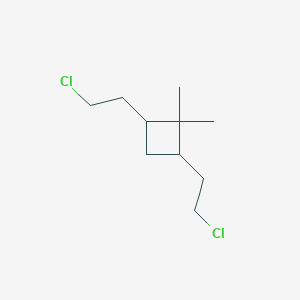
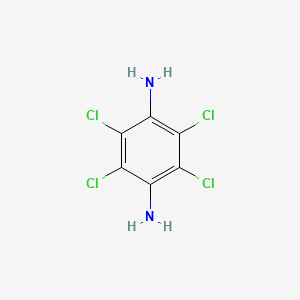

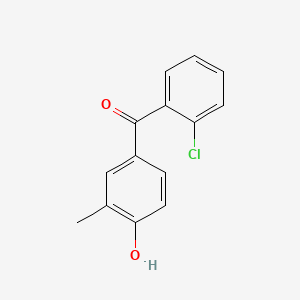
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
